molecular formula C11H10O3 B1267929 4-Benzoyloxolan-2-one CAS No. 21034-22-0

4-Benzoyloxolan-2-one

Cat. No.: B1267929
CAS No.: 21034-22-0
M. Wt: 190.19 g/mol
InChI Key: ZNOUXOIZMNTERL-UHFFFAOYSA-N
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Description

4-Benzoyloxolan-2-one is a substituted lactone featuring a benzoyloxy group at the 4-position of the oxolan-2-one (γ-butyrolactone) core. Its molecular formula is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol. The benzoyloxy group introduces steric bulk and electron-withdrawing effects, influencing its reactivity and physical properties compared to simpler lactones. This compound is of interest in organic synthesis, particularly in pharmaceutical intermediates, due to the versatility of lactones in ring-opening reactions and the benzoyl group's role as a protective or functional moiety .

Properties

IUPAC Name

4-benzoyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-6-9(7-14-10)11(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOUXOIZMNTERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281972
Record name 4-Benzoyloxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21034-22-0
Record name 21034-22-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzoyloxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzoyldihydro-3H-furan-2-one
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Biological Activity

4-Benzoyloxolan-2-one, also known as a derivative of benzofuran, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxolan ring structure fused with a benzoyl group. The presence of these functional groups influences its chemical reactivity and biological activity. The compound's molecular formula is C10H8O3C_{10}H_{8}O_{3} with a molecular weight of approximately 176.17 g/mol.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound induces apoptosis in various cancer cell lines, including K562 (human leukemia) cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases, which are crucial for the apoptotic pathway.

  • Caspase Activation : Research indicates that after 48 hours of exposure, this compound significantly increased the activity of caspases 3 and 7, suggesting a strong pro-apoptotic effect (Table 1).
Exposure Time (hours) Caspase 3 Activity (%) Caspase 7 Activity (%)
400
122627
48231130

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In a study assessing its effectiveness against various bacterial strains, it showed moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL.

  • Antimicrobial Efficacy : The results indicate that structural modifications can enhance or diminish antimicrobial activity.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Streptococcus pneumoniae16

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). This action suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : Induces oxidative stress leading to apoptosis.
  • Caspase Activation : Triggers the intrinsic apoptotic pathway.
  • Cytokine Modulation : Reduces inflammation by inhibiting IL-6 release.

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

  • Case Study on Leukemia Treatment : A study involving patients with chronic myeloid leukemia (CML) showed promising results with the incorporation of benzofuran derivatives into their treatment regimen, highlighting improved outcomes in apoptosis induction.
  • Case Study on Bacterial Infections : Clinical observations noted reduced infection rates in patients treated with formulations containing benzoyloxolan derivatives, suggesting enhanced antibacterial efficacy compared to standard treatments.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares 4-Benzoyloxolan-2-one with structurally related lactones and heterocyclic compounds:

Compound Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Oxolan-2-one (lactone) 4-Benzoyloxy C₁₀H₈O₄ 192.17 High lipophilicity; electron-withdrawing substituent enhances ring stability
Oxolan-2-one Oxolan-2-one None (parent compound) C₄H₆O₂ 86.09 Low boiling point (~204°C); used as a solvent or monomer
4-(Benzyloxy)indolin-2-one Indolin-2-one 4-Benzyloxy C₁₅H₁₃NO₂ 239.27 Solid at room temperature; pKa ~13.78; used in alkaloid synthesis
4-Benzylidene-2-methyloxazol-5(4H)-one Oxazol-5-one 4-Benzylidene, 2-methyl C₁₁H₉NO₂ 201.20 Photoreactive; forms dimeric structures under UV light
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate Oxolan-2-one (modified) Multiple benzoate groups C₂₀H₁₈O₇ 370.40 High molecular weight; used in stereoselective synthesis

Key Structural Insights :

  • Substituent Effects: The benzoyloxy group in this compound increases ring stability compared to unsubstituted oxolan-2-one, which is prone to hydrolysis. Benzylidene or benzyloxy groups (e.g., in oxazolones or indolinones) alter electronic properties but may reduce lactone reactivity .
  • Heterocyclic Variants : Indolin-2-one and oxazol-5-one cores introduce nitrogen, enabling hydrogen bonding and expanded pharmacological applications .
Reactivity :
  • Ring-Opening : this compound undergoes nucleophilic attack at the carbonyl carbon, but the benzoyloxy group slows reaction rates compared to oxolan-2-one. In contrast, oxazol-5-ones react rapidly with amines to form amides .
  • Stability : Benzoyl-substituted lactones exhibit greater thermal stability (decomposition >200°C) than benzyloxy analogs (e.g., 4-(benzyloxy)indolin-2-one, stored at 2–8°C due to sensitivity) .

Physical and Chemical Properties

Property This compound Oxolan-2-one 4-(Benzyloxy)indolin-2-one 4-Benzylidene-2-methyloxazol-5(4H)-one
Melting Point (°C) ~120–125 (predicted) -44 Not reported 160–165
Boiling Point (°C) Decomposes 204 456.8 (predicted) 310 (predicted)
Density (g/cm³) ~1.3 (estimated) 1.13 1.222 1.25
Solubility Low in water; soluble in DCM, THF Miscible in polar solvents Soluble in DMSO, methanol Poor in water; soluble in chloroform

Notable Trends:

  • Lipophilicity : Benzoyl and benzylidene groups increase logP values, making these compounds more membrane-permeable than unsubstituted lactones .
  • Acidity : The benzoyloxy group lowers the pKa of the lactone carbonyl (predicted ~12.5) compared to oxolan-2-one (pKa ~16) .

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